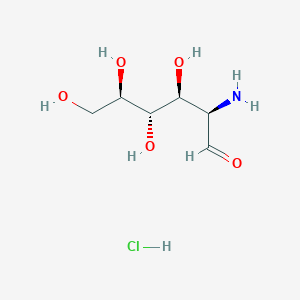
(2R,3S,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride is a chiral amino sugar derivative. This compound is notable for its multiple hydroxyl groups and an amino group, making it a versatile intermediate in organic synthesis and a potential candidate for various biochemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with a protected form of glucose or a similar hexose sugar.
Protection and Functionalization: The hydroxyl groups are selectively protected using protecting groups such as acetals or silyl ethers. The amino group is introduced via reductive amination or other suitable methods.
Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the free amino sugar.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free amino sugar with hydrochloric acid.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, ketones.
Reduction Products: Alcohols.
Substitution Products: N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of complex natural products and pharmaceuticals.
Biology
Metabolic Studies: Serves as a probe in studying carbohydrate metabolism and enzyme activity.
Medicine
Drug Development: Potential use in the development of antiviral and antibacterial agents due to its structural similarity to naturally occurring sugars.
Industry
Biocatalysis: Employed in biocatalytic processes for the production of fine chemicals.
Wirkmechanismus
The compound exerts its effects primarily through interactions with enzymes and receptors that recognize sugar moieties. The multiple hydroxyl groups allow for hydrogen bonding and electrostatic interactions, facilitating binding to active sites of enzymes or receptors. This can modulate enzyme activity or receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glucosamine Hydrochloride: Similar in structure but lacks some hydroxyl groups.
N-Acetylglucosamine: Contains an acetyl group on the amino nitrogen.
Mannosamine Hydrochloride: Differs in the configuration of hydroxyl groups.
Uniqueness
(2R,3S,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride is unique due to its specific stereochemistry and the presence of both amino and multiple hydroxyl groups, making it a versatile building block in synthetic chemistry and a valuable tool in biochemical research.
Eigenschaften
Molekularformel |
C6H14ClNO5 |
|---|---|
Molekulargewicht |
215.63 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5-,6+;/m0./s1 |
InChI-Schlüssel |
CBOJBBMQJBVCMW-SLTHYHMUSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@H]([C@H](C=O)N)O)O)O)O.Cl |
Kanonische SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


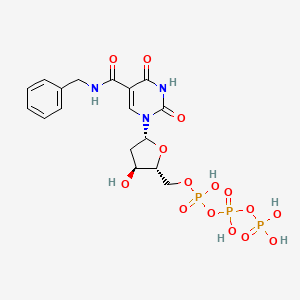
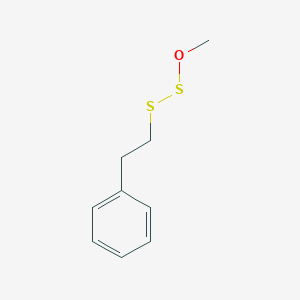
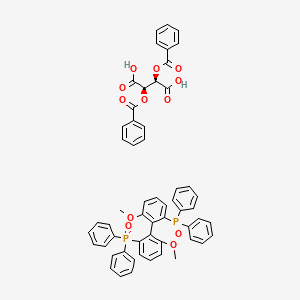

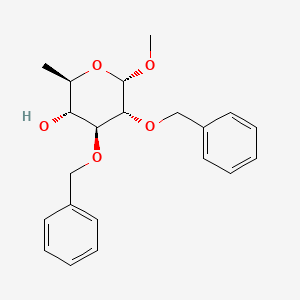
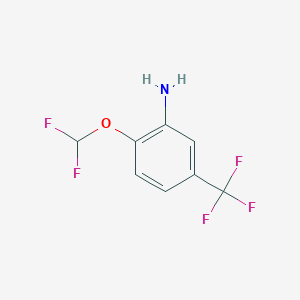
![1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12848938.png)
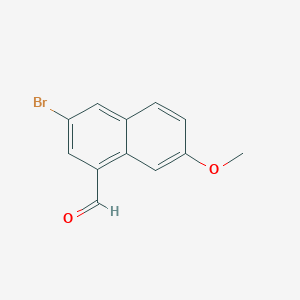
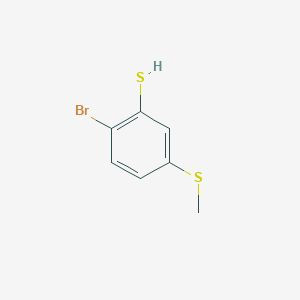
![[8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate](/img/structure/B12848951.png)
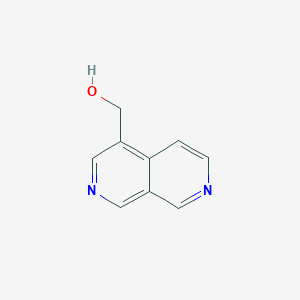
![tert-Butyl 5-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12848961.png)
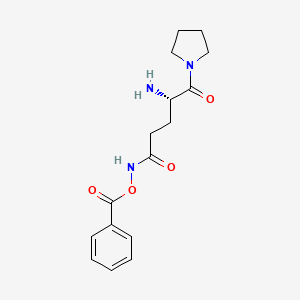
![4-Oxo-6,7,8,9-tetrahydro-4H-pyrazino[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12848969.png)
